molecular formula C10H12S B1651940 [(2-METHYLPROP-1-EN-1-YL)SULFANYL]BENZENE CAS No. 13640-71-6

[(2-METHYLPROP-1-EN-1-YL)SULFANYL]BENZENE

Cat. No.: B1651940
CAS No.: 13640-71-6
M. Wt: 164.27 g/mol
InChI Key: UVHYYIMOVRGUFO-UHFFFAOYSA-N
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Description

[(2-METHYLPROP-1-EN-1-YL)SULFANYL]BENZENE is an organic compound with the molecular formula C10H12S and a molecular weight of 164.27 g/mol. This compound is characterized by the presence of a benzene ring substituted with a (2-methyl-1-propenyl)thio group, making it a unique derivative of benzene.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-METHYLPROP-1-EN-1-YL)SULFANYL]BENZENE can be achieved through various organic reactions. One common method involves the reaction of benzene with (2-methyl-1-propenyl)thiol under specific conditions to introduce the thio group onto the benzene ring. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize advanced catalytic processes and optimized reaction conditions to maximize yield and purity. The exact details of industrial production methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

[(2-METHYLPROP-1-EN-1-YL)SULFANYL]BENZENE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thio group to a thiol or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

[(2-METHYLPROP-1-EN-1-YL)SULFANYL]BENZENE has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2-METHYLPROP-1-EN-1-YL)SULFANYL]BENZENE involves its interaction with specific molecular targets. The thio group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The benzene ring can also participate in π-π interactions with aromatic residues in biological molecules, influencing their activity and stability.

Comparison with Similar Compounds

Similar Compounds

    Benzene, (2-methyl-1-propenyl)-: A similar compound with a (2-methyl-1-propenyl) group but without the thio substitution.

    Benzene, (2-methyl-2-propenyl)-: Another derivative with a different positional isomer of the propenyl group.

    Benzene, (1-methyl-1-propenyl)-: A compound with a (1-methyl-1-propenyl) group, differing in the position of the methyl group.

Uniqueness

[(2-METHYLPROP-1-EN-1-YL)SULFANYL]BENZENE is unique due to the presence of the thio group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The thio group can engage in specific interactions and reactions that are not possible with other similar compounds.

Properties

CAS No.

13640-71-6

Molecular Formula

C10H12S

Molecular Weight

164.27 g/mol

IUPAC Name

2-methylprop-1-enylsulfanylbenzene

InChI

InChI=1S/C10H12S/c1-9(2)8-11-10-6-4-3-5-7-10/h3-8H,1-2H3

InChI Key

UVHYYIMOVRGUFO-UHFFFAOYSA-N

SMILES

CC(=CSC1=CC=CC=C1)C

Canonical SMILES

CC(=CSC1=CC=CC=C1)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3.92 g (20 mmol) of phenylthiomethyltrimethylsilane in 10 ml THF at 0° is added 20 ml n-butyllithium in hexane. The resulting yellow solution is stirred for 15 min at 0°, and a solution of 1.44 g (20 mmol) of 2-methyl-1-propanal in 5 ml THF is added. The reaction mixture is stirred for 15 min at 0°, then for 2 hr at 25°. Brine (15 ml) is added and the product extracted with ether. The organic layer is dried over calcium sulfate, filtered and the solvent is removed under vacuum to give 2-methyl-1-propenyl phenyl sulfide, which is purified by distillation under vacuum.
Quantity
3.92 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.44 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Brine
Quantity
15 mL
Type
solvent
Reaction Step Three

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